molecular formula C12H10FNO2 B11888234 4-Quinolinecarboxylic acid, 3-fluoro-5,7-dimethyl- CAS No. 834884-23-0

4-Quinolinecarboxylic acid, 3-fluoro-5,7-dimethyl-

Katalognummer: B11888234
CAS-Nummer: 834884-23-0
Molekulargewicht: 219.21 g/mol
InChI-Schlüssel: RYDSEMGTBCYQSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-5,7-dimethylquinoline-4-carboxylic acid is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse applications in medicinal and industrial chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using eco-friendly and reusable catalysts. Microwave-assisted synthesis and solvent-free reaction conditions are also employed to enhance yield and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-5,7-dimethylquinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves the replacement of a halogen atom with another substituent.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the fluorine or methyl positions .

Wissenschaftliche Forschungsanwendungen

3-fluoro-5,7-dimethylquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The incorporation of a fluorine atom enhances its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-fluoroquinoline: Lacks the additional methyl groups present in 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid.

    3,5-difluoroquinoline: Contains an additional fluorine atom compared to 3-fluoro-5,7-dimethylquinoline-4-carboxylic acid.

    7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: A more complex derivative with additional functional groups.

Uniqueness

3-fluoro-5,7-dimethylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

834884-23-0

Molekularformel

C12H10FNO2

Molekulargewicht

219.21 g/mol

IUPAC-Name

3-fluoro-5,7-dimethylquinoline-4-carboxylic acid

InChI

InChI=1S/C12H10FNO2/c1-6-3-7(2)10-9(4-6)14-5-8(13)11(10)12(15)16/h3-5H,1-2H3,(H,15,16)

InChI-Schlüssel

RYDSEMGTBCYQSG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C2C(=C1)N=CC(=C2C(=O)O)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.